tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate

Lipid Nanoparticle Bioconjugation Prodrug Activation

tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate (CAS: 2627085-42-9) is a synthetic aminolipid distinguished by a tert-butyloxycarbonyl (Boc)-protected primary amine and a propylamine spacer linked to an octanoate chain and an undecan-3-yl terminal chain. This molecule is ionizable at its secondary amine, enabling pH-dependent charge modulation critical for lipid nanoparticle (LNP) assembly and endosomal escape.

Molecular Formula C27H54N2O4
Molecular Weight 470.7 g/mol
Cat. No. B12362903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate
Molecular FormulaC27H54N2O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CC)OC(=O)CCCCCCCNCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C27H54N2O4/c1-6-8-9-10-12-15-19-24(7-2)32-25(30)20-16-13-11-14-17-21-28-22-18-23-29-26(31)33-27(3,4)5/h24,28H,6-23H2,1-5H3,(H,29,31)
InChIKeyDULWYLIBWRFOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate: A Versatile Boc-Protected Aminolipid Building Block for Advanced LNP Formulation


tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate (CAS: 2627085-42-9) is a synthetic aminolipid distinguished by a tert-butyloxycarbonyl (Boc)-protected primary amine and a propylamine spacer linked to an octanoate chain and an undecan-3-yl terminal chain [1]. This molecule is ionizable at its secondary amine, enabling pH-dependent charge modulation critical for lipid nanoparticle (LNP) assembly and endosomal escape . Its unique architecture places it as a functional intermediate within the ionizable lipid class, offering orthogonal reactivity through its Boc group for downstream functionalization .

Why tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate Cannot Be Replaced by Simple Ionizable Lipid Analogs


Generic substitution of ionizable lipids is not scientifically valid because small variations in headgroup chemistry, linker type, and hydrophobic tail architecture produce divergent pKa values, encapsulation efficiencies, and biodistribution profiles [1]. While commercially established lipids like DLin-MC3-DMA (pKa 6.44) and ALC-0315 (pKa 6.09) are optimized for specific nucleic acid cargos , they lack the Boc-protected primary amine that distinguishes tert-butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate as a modular intermediate. This structural feature enables controlled deprotection and subsequent conjugation to targeting ligands, PEG chains, or fluorophores—a synthetic handle entirely absent in fully elaborated lipids. Furthermore, the compound's unique C11 hydrophobic tail and propylamine spacer confer distinct physicochemical parameters (logP, critical micelle concentration) that influence LNP stability and in vivo fate, rendering interchange with any other lipid a confounding variable in formulation optimization.

Quantitative Differentiation of tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate from Closest Analogs


Boc-Protected Primary Amine Enables Orthogonal Conjugation and Deprotection Chemistry

tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate contains a tert-butyloxycarbonyl (Boc) protecting group on its primary amine terminus, a feature absent in clinically advanced ionizable lipids like ALC-0315, SM-102, and DLin-MC3-DMA [1]. The Boc group imparts stability during LNP assembly and can be quantitatively removed under mild acidic conditions (e.g., 20% TFA in DCM) to reveal a free primary amine . This liberated amine serves as a nucleophilic handle for site-specific conjugation to activated esters (NHS), isothiocyanates, or click chemistry reagents, enabling modular surface engineering of LNPs with targeting moieties, PEG polymers, or fluorescent labels.

Lipid Nanoparticle Bioconjugation Prodrug Activation

Ionizable Secondary Amine Provides pH-Dependent Charge Switching for Endosomal Escape

The compound features a secondary amine within its propylamine spacer that is ionizable at endosomal pH (pH 5.0-6.5) but remains largely neutral at physiological pH (pH 7.4) . This pH-dependent protonation is the cornerstone of efficient nucleic acid delivery, as it promotes endosomal membrane disruption and cytosolic release of cargo. While the exact pKa of this specific molecule is not published, structurally related ionizable aminolipids with similar secondary amine environments exhibit pKa values in the optimal range of 6.0-6.8 . In contrast, permanently charged cationic lipids (e.g., DOTAP, pKa > 10) induce higher cytotoxicity and poor pharmacokinetics due to non-specific protein adsorption.

Lipid Nanoparticle Endosomal Escape Ionizable Lipid

Hydrophobic Tail Architecture Dictates Distinct Lipophilicity and Membrane Packing

The compound's undecan-3-yl chain (C11) and octanoate linker (C8) define a unique hydrophobic volume and branching pattern. In comparison, the analog t-butyl 3-(7-((heptadecan-9-yloxy)carbonyl)heptylamino)propylcarbamate possesses a symmetrical branched C17 chain, resulting in significantly higher lipophilicity (cLogP) and altered critical packing parameter [1]. Quantitative structure-property relationship (QSPR) models predict that the C11 tail of the target compound yields a cLogP of approximately 8-9, whereas the C17 analog exceeds 12, which can shift LNP morphology from spherical vesicles to cylindrical micelles or inverted hexagonal phases [2]. These differences directly impact encapsulation efficiency, serum stability, and organ biodistribution.

Lipid Nanoparticle Lipophilicity Membrane Fluidity

Carbamate Linker Introduces Biodegradability and Reduced Toxicity Compared to Ether or Amine Linkers

The molecule contains a carbamate linkage (urethane) between the octanoate chain and the undecan-3-yl group. Carbamates are known to undergo enzymatic hydrolysis more readily than ether bonds, facilitating lipid clearance and reducing long-term tissue accumulation . A 2024 combinatorial study of ionizable biscarbamate lipids (IBLs) demonstrated that incorporating carbamate linkers resulted in significantly lower reactogenicity and improved tolerability compared to MC3 LNPs, which rely on ester and amine bonds [1]. Specifically, S-Ac7-DOG LNPs exhibited low reactogenicity and robust mRNA transfection, with higher accumulation in draining lymph nodes and spleen, a biodistribution advantage attributed partly to the carbamate's hydrolytic profile.

Lipid Nanoparticle Biodegradability Toxicity

Molecular Weight and Complexity Distinguish Target from Higher-Molecular-Weight Lipid Conjugates

With a molecular weight of 470.73 g/mol, tert-butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate is significantly smaller than fully functionalized ionizable lipids such as SM-102 (710.17 g/mol) and ALC-0315 (766.27 g/mol) [1]. This lower molecular weight translates to a higher molar concentration of ionizable amine per unit mass, potentially allowing for greater mRNA compaction and more efficient encapsulation at lower total lipid mass. Additionally, the smaller size reduces the likelihood of steric hindrance during LNP assembly and may enhance membrane fluidity, facilitating faster endosomal escape kinetics.

Lipid Nanoparticle Formulation Payload Loading

High-Value Application Scenarios for tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate in Lipid Nanoparticle Development


Synthesis of Targeted mRNA-LNPs via Post-Formulation Bioconjugation

Researchers can formulate LNPs using this compound, then deprotect the Boc group under mild acidic conditions to expose a primary amine. This amine can be conjugated to targeting ligands (e.g., antibodies, peptides) using NHS-ester chemistry, enabling active targeting to specific tissues or cell types without disrupting the pre-formed LNP structure. This approach is impossible with conventional ionizable lipids that lack a reactive handle, as evidenced by the absence of Boc groups in ALC-0315 and SM-102 [1].

Screening of Novel Ionizable Lipid Libraries for Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile core scaffold for generating diverse lipid libraries. The secondary amine can be alkylated with various hydrophobic tails, and the Boc-deprotected amine can be functionalized with different headgroups. This modularity allows systematic investigation of how tail length (e.g., C11 vs. C17) and headgroup chemistry impact LNP pKa, encapsulation efficiency, and in vivo biodistribution, as demonstrated in combinatorial studies of biscarbamate ionizable lipids [2].

Development of Biodegradable LNPs with Reduced Reactogenicity for Vaccine Applications

The carbamate linker present in this compound is associated with lower inflammatory responses compared to ester or ether linkers. Formulating LNPs with this lipid, either as the sole ionizable component or in combination with other lipids, can yield mRNA vaccines with improved safety profiles, higher accumulation in lymphoid tissues, and robust CD8+ T cell responses, mirroring the performance of lead IBLs like S-Ac7-DOG [2].

Cost-Effective Manufacturing of LNPs with High Amine Density

Due to its lower molecular weight (470.73 g/mol) and higher molar amine density (2.12 mmol/g) compared to SM-102 (710.17 g/mol, 1.41 mmol/g), this compound allows formulators to achieve equivalent mRNA encapsulation using less total lipid mass [1]. This reduces raw material costs and simplifies downstream purification, making it particularly attractive for large-scale GMP production of therapeutic LNPs.

Quote Request

Request a Quote for tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.